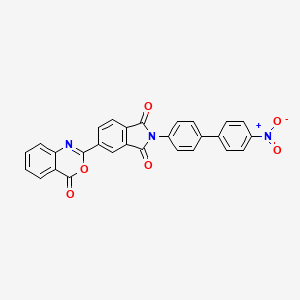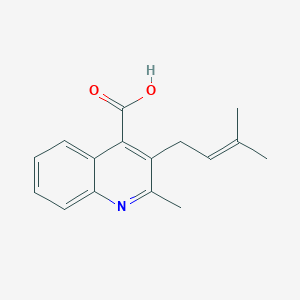
2-(4'-nitrobiphenyl-4-yl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-nitrobiphenyl-4-yl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione: , often referred to as NBOI , is a heterocyclic organic compound. Let’s break down its structure:
- The core structure consists of an isoindole-1,3(2H)-dione scaffold.
- Attached to this core are two aromatic rings:
- A nitrobiphenyl group (4’-nitrobiphenyl-4-yl) on one side.
- A benzoxazinone group (4-oxo-4H-3,1-benzoxazin-2-yl) on the other side.
Preparation Methods
Synthetic Routes
Condensation Reaction:
Multicomponent Reactions (MCRs):
Industrial Production
- While NBOI is not produced on an industrial scale, its synthesis can be adapted for larger-scale production.
- Optimization of reaction conditions, scalability, and purification methods are essential for industrial applications.
Chemical Reactions Analysis
NBOI undergoes several reactions:
Reduction: Reduction of the nitro group to the corresponding amine.
Substitution: Substituting the nitro group with other functional groups.
Oxidation: Oxidation of the benzoxazinone moiety.
Cyclization: Formation of fused ring systems.
Common reagents include reducing agents (e.g., hydrogen , palladium on carbon ), nucleophiles (e.g., amines ), and oxidizing agents (e.g., DDQ ).
Major products:
- Reduced NBOI derivatives (amino-NBOI).
- Substituted NBOI analogs.
- Cyclized products with fused ring systems.
Scientific Research Applications
NBOI finds applications in various fields:
Medicinal Chemistry:
Materials Science:
Mechanism of Action
- NBOI’s mechanism of action depends on its specific application.
- In anticancer research, it may inhibit DNA replication or interfere with cell cycle progression.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- NBOI’s uniqueness lies in its combination of isoindole, nitrobiphenyl, and benzoxazinone moieties.
- Similar compounds include other isoindole derivatives, biphenyls, and benzoxazinones.
Properties
Molecular Formula |
C28H15N3O6 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-[4-(4-nitrophenyl)phenyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C28H15N3O6/c32-26-21-14-9-18(25-29-24-4-2-1-3-22(24)28(34)37-25)15-23(21)27(33)30(26)19-10-5-16(6-11-19)17-7-12-20(13-8-17)31(35)36/h1-15H |
InChI Key |
WPGDSRMRRKQQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B11530589.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11530594.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530612.png)
![ethyl 4-[2-(4-chlorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B11530616.png)
![2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide](/img/structure/B11530622.png)
![(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11530631.png)


![2-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-phenylpyrimidin-4-yl}phenol](/img/structure/B11530645.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11530654.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11530657.png)
![N-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11530672.png)
![Benzyl {3-methyl-1-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1-oxobutan-2-yl}carbamate](/img/structure/B11530676.png)
